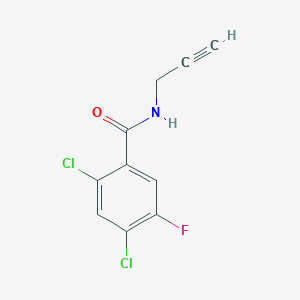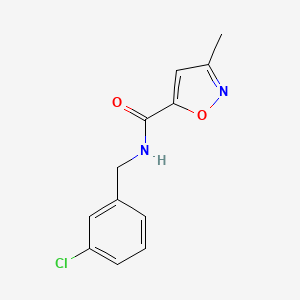
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic compound that belongs to the class of imidazole antifungal agents. It is widely used in scientific research for its antifungal properties and has been found to have potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide is not fully understood. However, it is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, which ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects:
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has also been found to have antioxidant and anti-inflammatory properties. In addition, N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide in lab experiments is its broad-spectrum antifungal activity. It has been found to be effective against various fungi, which makes it a useful tool for studying fungal infections. However, one of the limitations of using N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide is its potential toxicity. It has been found to be toxic to certain cell types, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide. One area of research is the development of new derivatives of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide with improved antifungal activity and reduced toxicity. Another area of research is the investigation of the potential therapeutic applications of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the mechanism of action of N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide needs to be further elucidated to better understand its antifungal properties and potential therapeutic applications.
Synthesis Methods
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide can be synthesized by reacting 3-chlorobenzylamine with 3-methylisoxazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide.
Scientific Research Applications
N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has been extensively used in scientific research for its antifungal properties. It has been found to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N~5~-(3-chlorobenzyl)-3-methyl-5-isoxazolecarboxamide has also been studied for its potential therapeutic applications in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-5-11(17-15-8)12(16)14-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUENSUANWFUIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

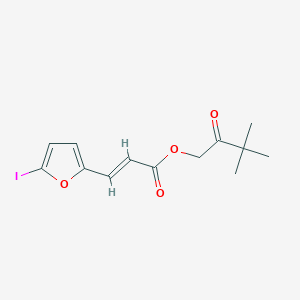

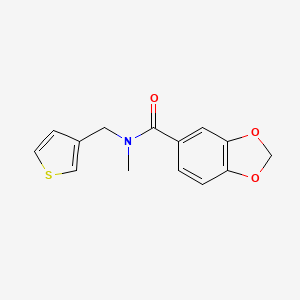
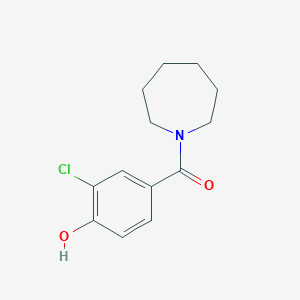
![N-[1-(2-methylphenyl)ethyl]furan-2-carboxamide](/img/structure/B7465918.png)
![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-quinolin-8-ylacetamide](/img/structure/B7465941.png)
![1-(2,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7465972.png)
![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)

![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)
![2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B7466006.png)
